molecular formula C23H23N7O2 B2961269 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 920348-23-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No. B2961269
CAS RN: 920348-23-8
M. Wt: 429.484
InChI Key: FYZRBPLNIGEOSN-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups including a benzyl group, a triazolopyrimidine group, a piperazine ring, and a phenoxyethanone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group is a phenyl (a six-membered carbon ring) attached to a methylene (CH2) group. The triazolopyrimidine is a two-ring structure with three nitrogen atoms in the rings. The piperazine is a six-membered ring with two nitrogen atoms. The phenoxyethanone group consists of a phenyl group attached to an oxygen which is attached to a carbonyl group (C=O) .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity under various conditions, its potential uses, and its safety profile .

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c31-20(16-32-19-9-5-2-6-10-19)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZRBPLNIGEOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone

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